molecular formula C17H18N6O B11702037 5,7-dimethyl-N'-[(1E)-1-phenylpropylidene][1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide

5,7-dimethyl-N'-[(1E)-1-phenylpropylidene][1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide

Cat. No.: B11702037
M. Wt: 322.4 g/mol
InChI Key: ULBLRIDZURVMOL-XSFVSMFZSA-N
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Description

5,7-dimethyl-N’-[(1E)-1-phenylpropylidene][1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is known for its diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused to a pyrimidine ring, with additional functional groups that contribute to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dimethyl-N’-[(1E)-1-phenylpropylidene][1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and additive-free, making it an eco-friendly approach. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .

Industrial Production Methods

the microwave-mediated synthesis method mentioned above can be scaled up for industrial applications, demonstrating good functional group tolerance and high yields .

Chemical Reactions Analysis

Types of Reactions

5,7-dimethyl-N’-[(1E)-1-phenylpropylidene][1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the triazolopyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired product but typically involve moderate temperatures and solvents like toluene or ethanol .

Major Products

Major products formed from these reactions include oxo derivatives, hydrazine derivatives, and substituted triazolopyrimidines, each with potential biological activities and applications .

Scientific Research Applications

5,7-dimethyl-N’-[(1E)-1-phenylpropylidene][1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,7-dimethyl-N’-[(1E)-1-phenylpropylidene][1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it acts as an inhibitor for JAK1 and JAK2 by binding to their active sites, thereby blocking their activity and downstream signaling pathways. This inhibition can lead to reduced inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-oxoacetohydrazone
  • 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-oxo (α-methyl)acetohydrazone
  • 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-yl hydrazine

Uniqueness

5,7-dimethyl-N’-[(1E)-1-phenylpropylidene][1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide is unique due to its specific functional groups and the ability to interact with a wide range of biological targets. Its synthesis method is also notable for being eco-friendly and efficient, making it a valuable compound for various applications .

Properties

Molecular Formula

C17H18N6O

Molecular Weight

322.4 g/mol

IUPAC Name

5,7-dimethyl-N-[(E)-1-phenylpropylideneamino]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C17H18N6O/c1-4-14(13-8-6-5-7-9-13)20-21-16(24)15-19-17-18-11(2)10-12(3)23(17)22-15/h5-10H,4H2,1-3H3,(H,21,24)/b20-14+

InChI Key

ULBLRIDZURVMOL-XSFVSMFZSA-N

Isomeric SMILES

CC/C(=N\NC(=O)C1=NN2C(=CC(=NC2=N1)C)C)/C3=CC=CC=C3

Canonical SMILES

CCC(=NNC(=O)C1=NN2C(=CC(=NC2=N1)C)C)C3=CC=CC=C3

Origin of Product

United States

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